4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl derivatives
- 2-chlorophenyl derivatives
- 4-bromophenyl derivatives
Uniqueness
4-methoxy-3-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-12-18(8-9-19(15)25-2)26(23,24)21-10-11-22-14-17(13-20-22)16-6-4-3-5-7-16/h3-9,12-14,21H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVZTPVWQOAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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